
VU 0650991
Übersicht
Beschreibung
VU 0650991 ist ein nicht-kompetitiver Antagonist des Glucagon-like Peptide-1-Rezeptors. Es ist bekannt für seine orale Bioverfügbarkeit und seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden. Die chemische Bezeichnung von this compound lautet 7-(4-Chlorphenyl)-5,8-dihydro-1,3-dimethyl-5,5-bis(trifluormethyl)pyrimido[4,5-d]pyrimidin-2,4(1H,3H)-dion .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
VU 0650991 has the following chemical characteristics:
- IUPAC Name : 7-(4-Chlorophenyl)-5,8-dihydro-1,3-dimethyl-5,5-bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Molecular Weight : 440.73 g/mol
- Solubility : Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM) with gentle warming
- Selectivity : Displays over 40-fold selectivity for GLP-1R compared to glucagon receptors .
The compound exhibits an IC50 value ranging from 0.65 to 0.69 μM, indicating its potency as a receptor antagonist . Its mechanism involves blocking the receptor's activity, which can lead to decreased insulin secretion and increased blood glucose levels in vivo .
Diabetes and Metabolic Disorders
This compound is primarily studied for its role in diabetes management. By antagonizing GLP-1R, it provides insights into the physiological roles of GLP-1 in insulin secretion and glucose homeostasis. Research indicates that this compound can inhibit the action of GLP-1 agonists like Exendin-4, which are known to potentiate insulin secretion from pancreatic islets .
Central Nervous System Studies
The compound is noted for its ability to penetrate the blood-brain barrier, making it a valuable tool for studying the central effects of GLP-1 signaling. Its brain penetrance allows researchers to explore potential neuroprotective roles of GLP-1R antagonism in conditions such as neurodegenerative diseases .
Cancer Research
Emerging studies suggest that GLP-1R antagonism may influence cancer cell metabolism and proliferation. Although direct applications of this compound in oncology are still under investigation, its role in metabolic regulation could provide insights into cancer cachexia or metabolic syndromes associated with cancer .
Case Study 1: Insulin Secretion Inhibition
A study conducted by Nance et al. (2017) explored the effects of this compound on insulin secretion in primary mouse pancreatic islets. The results showed that treatment with this compound significantly inhibited insulin release when stimulated by GLP-1 agonists, confirming its antagonistic properties .
Case Study 2: Neuroprotective Effects
Research published in Frontiers in Pharmacology examined how this compound affects neuronal survival under stress conditions. The findings indicated that GLP-1R antagonism could modulate neuroinflammatory responses and enhance neuronal resilience against excitotoxicity, suggesting potential therapeutic avenues for neurodegenerative diseases .
Table 1: Solubility Data for this compound
Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |
---|---|---|
DMSO | 44.07 | 100 |
Ethanol | - | 10 |
Parameter | Value |
---|---|
IC50 | 0.65 - 0.69 μM |
Selectivity | >40-fold for GLP-1R |
Effects on Insulin Secretion | Inhibitory |
Effects on Blood Glucose Levels | Increasing |
Wirkmechanismus
Target of Action
The primary target of VU 0650991 is the glucagon-like peptide-1 (GLP-1) receptor . This receptor plays a crucial role in glucose homeostasis and is a key target in the treatment of type 2 diabetes .
Mode of Action
This compound acts as a noncompetitive antagonist of the GLP-1 receptor . It blocks the activity of Exendin-4, a GLP-1 receptor agonist, in potentiating insulin secretion from primary mouse pancreatic islets in vitro . This means that this compound prevents the activation of the GLP-1 receptor, thereby inhibiting the downstream effects of receptor activation.
Biochemical Pathways
The antagonistic action of this compound on the GLP-1 receptor affects the insulin secretion pathway . By blocking the activity of Exendin-4, this compound prevents the potentiation of insulin secretion, which is a key process in the regulation of blood glucose levels .
Pharmacokinetics
This compound is orally bioavailable and brain penetrant . This means that it can be administered orally and can cross the blood-brain barrier to exert its effects in the central nervous system.
Result of Action
The antagonistic action of this compound on the GLP-1 receptor leads to a decrease in blood insulin levels and an increase in blood glucose levels . This is due to the inhibition of Exendin-4-potentiated insulin secretion from pancreatic islets .
Biochemische Analyse
Biochemical Properties
VU 0650991 plays a significant role in biochemical reactions. It interacts with the GLP-1 receptor, a member of the glucagon receptor family . It blocks the activity of Exendin-4, a potent insulinotropic peptide, in potentiating insulin secretion from primary mouse pancreatic islets in vitro .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the GLP-1 receptor. Specifically, it decreases blood insulin and increases blood glucose levels in vivo .
Molecular Mechanism
The molecular mechanism of this compound involves its noncompetitive antagonism of the GLP-1 receptor . By binding to this receptor, it inhibits the activity of Exendin-4, thereby affecting insulin secretion and blood glucose levels .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and resistant to enzymatic degradation due to its binding to serum albumin .
Transport and Distribution
It is known to be orally bioavailable and brain penetrant , suggesting that it can cross the blood-brain barrier.
Subcellular Localization
Given its role as a GLP-1 receptor antagonist, it is likely to be found wherever GLP-1 receptors are located in the cell .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von VU 0650991 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von starken Basen und hohen Temperaturen, um die Bildung des gewünschten Produkts zu ermöglichen .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren umfassen, um die Reaktions-Effizienz und Skalierbarkeit zu verbessern. Zusätzlich würden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
VU 0650991 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nucleophile oder Elektrophile können verwendet werden, je nach der gewünschten Substitution.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Exendin-4: Ein weiterer Glucagon-like Peptide-1-Rezeptor-Antagonist, aber mit einem anderen Wirkmechanismus.
Liraglutid: Ein Glucagon-like Peptide-1-Rezeptor-Agonist, der zur Behandlung von Diabetes und Fettleibigkeit eingesetzt wird.
Dulaglutid: Ein weiterer Glucagon-like Peptide-1-Rezeptor-Agonist mit ähnlichen therapeutischen Anwendungen.
Einzigartigkeit
VU 0650991 ist einzigartig in seiner nicht-kompetitiven Antagonisierung des Glucagon-like Peptide-1-Rezeptors, was es von anderen Verbindungen unterscheidet, die als kompetitive Antagonisten oder Agonisten wirken. Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, und seine orale Bioverfügbarkeit erhöhen sein Potenzial als Forschungswerkzeug und Therapeutikum zusätzlich .
Biologische Aktivität
VU 0650991 is a novel compound characterized as a noncompetitive antagonist of the glucagon-like peptide-1 (GLP-1) receptor. This compound has garnered attention for its potential applications in metabolic disorders, particularly diabetes, due to its unique pharmacological profile and ability to penetrate the central nervous system (CNS).
- Chemical Name : 7-(4-Chlorophenyl)-5,8-dihydro-1,3-dimethyl-5,5-bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Molecular Weight : 440.73 g/mol
- CAS Number : 488097-06-9
- Purity : ≥98% (HPLC)
- Solubility : Soluble in DMSO (max concentration 100 mM)
This compound functions primarily as a noncompetitive antagonist of the GLP-1 receptor. It exhibits an IC50 value of approximately 0.65 - 0.69 μM , indicating its potency in inhibiting GLP-1 receptor activity. Importantly, it shows over 40-fold selectivity for the GLP-1 receptor compared to glucagon receptors , which is crucial for minimizing off-target effects during therapeutic applications .
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively blocks the action of Exendin-4, a potent GLP-1 receptor agonist, in stimulating insulin secretion from primary mouse pancreatic islets. This antagonistic effect leads to decreased insulin levels and increased blood glucose levels when tested in various cellular models .
In Vivo Studies
In vivo assessments reveal that this compound is both orally bioavailable and capable of penetrating the brain. Animal studies indicate that administration of this compound results in a significant reduction in blood insulin levels while concomitantly elevating blood glucose concentrations. This suggests that this compound may play a role in modulating glucose homeostasis and could be beneficial in conditions characterized by insulin resistance or hyperinsulinemia .
Case Study Overview
A notable study by Nance et al. (2017) explored the development of a series of orally bioavailable GLP-1R noncompetitive antagonists, including this compound. The study highlighted the compound's CNS penetrance and its potential therapeutic implications for treating metabolic disorders. The findings underscored the importance of targeting GLP-1 receptors with antagonists to modulate insulin secretion and glucose metabolism effectively .
Summary of Research Findings
Study Reference | Focus | Key Findings |
---|---|---|
Nance et al., 2017 | Development of GLP-1R antagonists | This compound shows effective CNS penetration and noncompetitive antagonism at GLP-1 receptors |
In Vitro Studies | Insulin secretion modulation | Blocks Exendin-4 induced insulin secretion from mouse pancreatic islets |
In Vivo Studies | Glucose homeostasis | Decreases blood insulin and increases blood glucose levels |
Eigenschaften
IUPAC Name |
7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF6N4O2/c1-26-11-9(12(28)27(2)13(26)29)14(15(18,19)20,16(21,22)23)25-10(24-11)7-3-5-8(17)6-4-7/h3-6H,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEIZMHODFOWAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)C3=CC=C(C=C3)Cl)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.